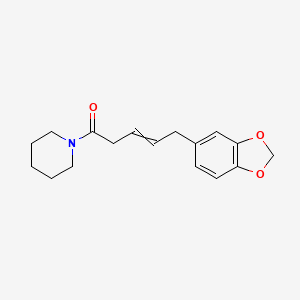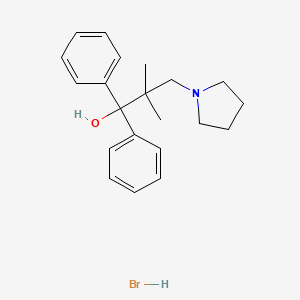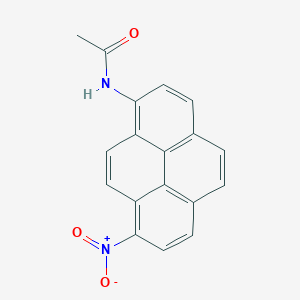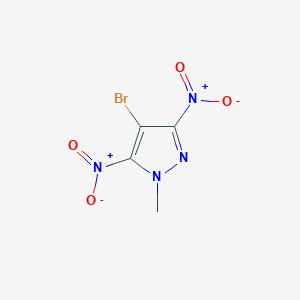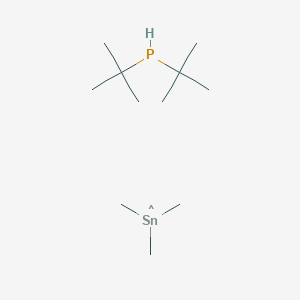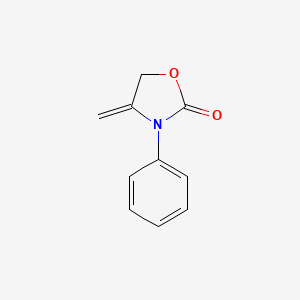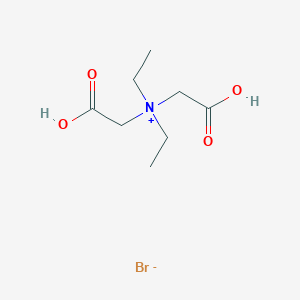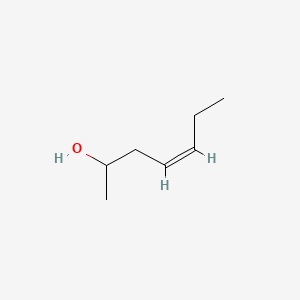
(Z)-4-Hepten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Hepten-2-ol: is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the heptane chain, and a hydroxyl group attached to the second carbon atom. The “Z” configuration indicates that the highest priority substituents on either side of the double bond are on the same side, giving the molecule a specific spatial arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (Z)-4-Hepten-2-ol involves the Grignard reaction. This process typically starts with the reaction of 4-hepten-2-one with a Grignard reagent such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-heptene. This two-step process first adds borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-Hepten-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Hepten-2-one or 4-Heptenal.
Reduction: 4-Heptanol.
Substitution: 4-Chloroheptene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Hepten-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its potential role in insect pheromones, aiding in the development of pest control methods.
Medicine:
Drug Development: It serves as a building block in the synthesis of various medicinal compounds, particularly those targeting metabolic pathways.
Industry:
Flavor and Fragrance: this compound is used in the formulation of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism by which (Z)-4-Hepten-2-ol exerts its effects depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various organic reactions. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, though detailed pathways are often subject to ongoing research.
Comparison with Similar Compounds
(E)-4-Hepten-2-ol: The “E” isomer of 4-Hepten-2-ol, where the highest priority substituents on either side of the double bond are on opposite sides.
4-Heptanol: A saturated alcohol with no double bonds.
4-Hepten-1-ol: An unsaturated alcohol with the hydroxyl group on the first carbon atom.
Uniqueness:
Spatial Configuration: The “Z” configuration of (Z)-4-Hepten-2-ol gives it unique chemical properties and reactivity compared to its “E” isomer.
Reactivity: The presence of both a double bond and a hydroxyl group allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
124753-74-8 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(Z)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |
InChI Key |
KZUFTCBJDQXWOJ-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CC(C)O |
Canonical SMILES |
CCC=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
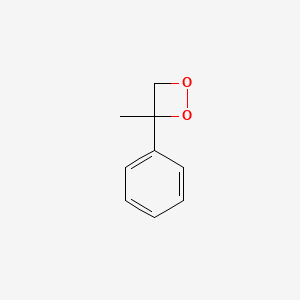
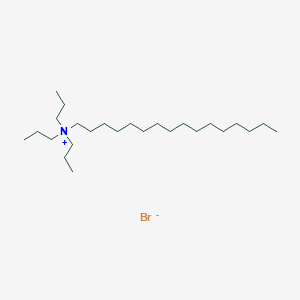
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
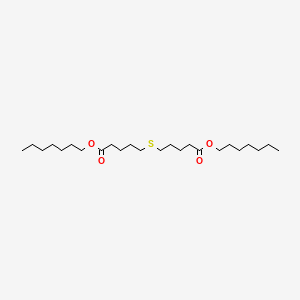
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
